An In-depth Technical Guide to 2-(3-Ethylcyclobutyl)acetic Acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-(3-Ethylcyclobutyl)acetic Acid: Synthesis, Properties, and Applications in Drug Discovery
Disclaimer: 2-(3-Ethylcyclobutyl)acetic acid is a novel compound for which specific experimental data is not publicly available. This guide is a predictive analysis based on established principles of organic chemistry and data from structurally related analogs. It is intended for research and development professionals and outlines a plausible synthetic route, predicted physicochemical and spectroscopic properties, and potential applications.
Introduction: The Emerging Role of the Cyclobutane Motif in Medicinal Chemistry
The cyclobutane ring, once considered a niche structural element in medicinal chemistry, is gaining increasing attention for its unique conformational properties and its ability to impart favorable pharmacokinetic characteristics to drug candidates.[1][2][3] Unlike more flexible acyclic or larger cyclic systems, the puckered, rigid nature of the cyclobutane scaffold can help in pre-organizing pharmacophoric groups, leading to enhanced potency and selectivity.[3] Furthermore, the introduction of a cyclobutane moiety can improve metabolic stability and reduce planarity, which are often desirable attributes in modern drug design.[1][2]
This guide focuses on a specific, novel derivative, 2-(3-Ethylcyclobutyl)acetic acid. While direct experimental data for this compound is not available, we will construct a comprehensive technical profile by drawing parallels with known cyclobutane derivatives.[4][5][6][7] We will propose a viable synthetic strategy, predict its key physicochemical and spectroscopic properties, and discuss its potential as a building block in the development of new therapeutics. The insights provided herein are aimed at guiding researchers in the synthesis and exploration of this and similar substituted cyclobutane scaffolds.
Predicted Physicochemical Properties
The physicochemical properties of 2-(3-Ethylcyclobutyl)acetic acid are predicted based on the known data for 2-cyclobutylacetic acid and by accounting for the addition of an ethyl group. These properties are crucial for anticipating its behavior in various experimental settings.
| Property | Predicted Value | Rationale/Comparison |
| CAS Registry Number | Not Assigned | Compound is not commercially available or widely reported. |
| Molecular Formula | C8H14O2 | Based on the chemical structure. |
| Molecular Weight | 142.20 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to 2-cyclobutylacetic acid.[8] |
| Boiling Point | ~220-240 °C (at 760 mmHg) | Expected to be higher than 2-cyclobutylacetic acid due to increased molecular weight. |
| Melting Point | < 25 °C | Likely a liquid at room temperature, similar to many substituted acetic acids. |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate) | The carboxylic acid group provides some water solubility, while the hydrocarbon scaffold ensures solubility in organic solvents. |
| pKa | ~4.7 - 4.9 | Similar to other carboxylic acids like acetic acid. |
Proposed Synthesis Protocol
A plausible and scalable synthesis of 2-(3-Ethylcyclobutyl)acetic acid can be envisioned through a diastereoselective approach, adapting established methods for constructing 1,3-disubstituted cyclobutanes.[9] The following protocol is a hypothetical, yet chemically sound, pathway.
Overall Synthetic Scheme
Caption: Proposed synthetic workflow for 2-(3-Ethylcyclobutyl)acetic acid.
Step-by-Step Methodology
Step 1: Protection of the Carboxylic Acid
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Rationale: The carboxylic acid of the starting material, 3-oxocyclobutane-1-carboxylic acid, is protected as a benzyl ester to prevent interference in the subsequent Wittig reaction. Benzyl protection is advantageous as it can be removed under mild hydrogenolysis conditions in the final step.
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Protocol:
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To a solution of 3-oxocyclobutane-1-carboxylic acid in acetonitrile, add benzyl alcohol and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Cool the mixture to 0-5 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) portion-wise.
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Allow the reaction to warm to room temperature and stir for 1-2 hours until completion (monitored by TLC).
-
Perform an aqueous workup with a mild acid (e.g., 1 M HCl) and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield benzyl 3-oxocyclobutane-1-carboxylate.
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Step 2: Wittig Olefination
-
Rationale: A Wittig reaction is employed to introduce the ethylidene group at the 3-position of the cyclobutanone ring. This sets the stage for the subsequent reduction to an ethyl group.
-
Protocol:
-
Suspend ethyltriphenylphosphonium bromide in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add n-butyllithium dropwise to form the ylide (a deep red or orange color is typically observed).
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Stir the ylide solution at 0 °C for 30 minutes, then add a solution of benzyl 3-oxocyclobutane-1-carboxylate in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain benzyl 3-(ethylidene)cyclobutane-1-carboxylate.
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Step 3: Reduction of the Alkene
-
Rationale: Catalytic hydrogenation will reduce the exocyclic double bond to a single bond, forming the desired ethyl-substituted cyclobutane ring. This reaction is expected to produce a mixture of cis and trans diastereomers.
-
Protocol:
-
Dissolve benzyl 3-(ethylidene)cyclobutane-1-carboxylate in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield benzyl 2-(3-ethylcyclobutyl)acetate.
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Step 4: Deprotection of the Benzyl Ester
-
Rationale: The final step is the removal of the benzyl protecting group to unveil the target carboxylic acid. This is conveniently achieved by hydrogenolysis, which can often be performed as a continuation of the previous step.
-
Protocol:
-
If not performed in a one-pot sequence with Step 3, dissolve the benzyl 2-(3-ethylcyclobutyl)acetate in a suitable solvent like ethanol.
-
Add a fresh portion of 10% Pd/C.
-
Stir under a hydrogen atmosphere at room temperature for 4-8 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Filter the catalyst and concentrate the solvent to yield the final product, 2-(3-Ethylcyclobutyl)acetic acid. Further purification by distillation or chromatography may be necessary.
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Predicted Spectroscopic Data
The following spectroscopic data are predictions based on the analysis of similar structures.[4]
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¹H NMR (400 MHz, CDCl₃):
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δ 10.0-12.0 (br s, 1H, -COOH)
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δ 2.30-2.50 (m, 2H, -CH₂-COOH)
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δ 1.70-2.20 (m, 5H, cyclobutane ring protons)
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δ 1.30-1.50 (m, 2H, -CH₂-CH₃)
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δ 0.85-1.00 (t, 3H, -CH₂-CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
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δ 179-181 (-COOH)
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δ 35-40 (-CH₂-COOH)
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δ 30-38 (cyclobutane ring carbons)
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δ 25-30 (-CH₂-CH₃)
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δ 10-15 (-CH₂-CH₃)
-
-
IR (neat, cm⁻¹):
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2800-3300 (broad, O-H stretch of carboxylic acid)
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2960, 2870 (C-H stretches)
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1710 (C=O stretch of carboxylic acid)
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1410, 1290 (C-O stretch and O-H bend)
-
-
Mass Spectrometry (EI):
-
Expected molecular ion (M⁺) at m/z = 142.
-
Common fragments would include loss of -COOH (m/z = 97) and loss of the ethyl group (m/z = 113).
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Potential Applications in Drug Discovery
The unique structural features of 2-(3-Ethylcyclobutyl)acetic acid make it an attractive building block for medicinal chemistry programs.
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Scaffold for Novel Therapeutics: The cyclobutane core can serve as a rigid scaffold to orient pharmacophoric groups in a defined spatial arrangement, potentially leading to increased binding affinity and selectivity for biological targets.[1][3] The carboxylic acid handle allows for further chemical modifications, such as amide bond formation, to explore structure-activity relationships.
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Improving Pharmacokinetic Properties: The incorporation of a cyclobutane ring has been shown to enhance metabolic stability in some drug candidates.[1] The ethyl group provides a lipophilic substituent that can be used to modulate the overall physicochemical properties of a lead compound, such as its solubility and permeability.
-
Analgesic and Anti-inflammatory Agents: Acetic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that novel cyclobutane-containing acetic acids could exhibit analgesic and anti-inflammatory activities.[10]
Logical Framework for Experimental Validation
Sources
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- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
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- 4. CYCLOBUTYL-ACETIC ACID | 6540-33-6 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-(3-ACETYL-2,2-DIMETHYLCYCLOBUTYL)ACETIC ACID | CAS 473-72-3 [matrix-fine-chemicals.com]
- 7. 2-(3-Methoxycyclobutyl)acetic acid | C7H12O3 | CID 106822824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Cyclobutylacetic acid | 6540-33-6 [sigmaaldrich.com]
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- 10. rjpbcs.com [rjpbcs.com]
